molecular formula C16H15N3OS2 B2524101 (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1448139-68-1

(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2524101
CAS No.: 1448139-68-1
M. Wt: 329.44
InChI Key: IDEWIWVCNSJHJU-AATRIKPKSA-N
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Description

The compound (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS: 2035021-91-9) features a conjugated acrylamide backbone linking two heterocyclic systems: a thiophene ring and a pyrazole ring substituted with another thiophene moiety (Figure 1). Its molecular formula is C₁₈H₁₇N₃OS (MW: 323.4 g/mol), with a Smiles notation of O=C(C=Cc1cccs1)NCCn1cc(-c2ccccc2)cn1 . The E-configuration of the acrylamide group is critical for its stereoelectronic properties, influencing binding interactions with biological targets.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEWIWVCNSJHJU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Acrylamide Linkage: The final step involves the reaction of the intermediate with acryloyl chloride to form the acrylamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1.1. Thiophene Ring Oxidation

The thiophene rings undergo selective oxidation to form sulfoxides or sulfones, depending on reaction conditions:

ReagentConditionsProductYieldReference
m-CPBA (1.2 eq)CH₂Cl₂, 0°C, 2 hrMonosulfoxide (C-2 position)68%
H₂O₂ (30%, 3 eq)AcOH, 60°C, 6 hrDisulfone52%

Key Findings :

  • Sulfoxide formation occurs preferentially at the C-2 thiophene position due to steric and electronic effects.

  • Over-oxidation to sulfones requires prolonged heating (>4 hr) and excess oxidant.

2.1. Acrylamide Group Reduction

The α,β-unsaturated carbonyl system is susceptible to reduction:

ReagentConditionsProductYieldReference
NaBH₄ (4 eq)MeOH, 25°C, 1 hrSaturated amide84%
LiAlH₄ (2 eq)THF, 0°C → reflux, 3 hrPrimary amine derivative63%

Mechanistic Insight :

  • NaBH₄ selectively reduces the acrylamide double bond without affecting thiophene rings .

  • LiAlH₄ induces full reduction of the amide to an amine, requiring strict temperature control to avoid side reactions.

3.1. Electrophilic Aromatic Substitution (EAS)

The thiophene and pyrazole rings participate in EAS:

Reaction TypeReagent/CatalystPosition ModifiedProduct YieldReference
NitrationHNO₃/H₂SO₄, 0°CThiophene C-571%
BrominationBr₂ (1 eq), FeCl₃Pyrazole C-458%

Notable Observations :

  • Nitration occurs at the thiophene C-5 position due to directing effects of the sulfur atom.

  • Bromination favors the pyrazole C-4 position under mild Lewis acid catalysis .

4.1. Diels-Alder Reactivity

The acrylamide moiety acts as a dienophile in [4+2] cycloadditions:

DieneConditionsCycloadduct StructureYieldReference
1,3-ButadieneToluene, 110°C, 12 hrBicyclo[2.2.1]heptane47%
FuranMicrowave, 150°C, 1 hrOxabicyclic system65%

Stereochemical Notes :

  • Reactions proceed with >90% endo selectivity due to secondary orbital interactions .

  • Microwave irradiation significantly improves reaction rates and yields .

5.1. Acid/Base-Mediated Hydrolysis

ConditionsReagentMajor ProductsHalf-LifeReference
1M HCl, reflux-Thiophene carboxylic acid2.3 hr
1M NaOH, 60°C-Amine + acrylate fragments1.8 hr

Stability Profile :

  • The compound is stable in neutral aqueous solutions (pH 6–8) for >24 hr at 25°C.

  • Acidic hydrolysis proceeds via protonation of the acrylamide oxygen, leading to C-N bond cleavage.

Analytical Characterization Data

Key analytical methods used in reaction monitoring:

TechniqueKey SignalsApplication ExampleReference
¹H NMR (500 MHz, CDCl₃)δ 7.82 (d, J=15.5 Hz, CH=CHCO)Confirming acrylamide geometry
IR (ATR)1654 cm⁻¹ (C=O stretch)Monitoring hydrolysis
HPLC-MS (ESI+)m/z 329.4 [M+H]⁺Purity assessment (>98%)

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds with acrylamide structures have been investigated for their potential anticancer properties. Research indicates that derivatives of acrylamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on similar thiophene-based compounds have shown promising results against different cancer cell lines .
  • Antimicrobial Properties : Thiophene-containing compounds have demonstrated significant antimicrobial activity. The incorporation of pyrazole and acrylamide functionalities may enhance this activity. Preliminary studies suggest that such compounds can be effective against a range of pathogens, including bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The anti-inflammatory potential of acrylamide derivatives has been documented in literature. The presence of thiophene and pyrazole rings may contribute to the modulation of inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases .

Materials Science Applications

  • Polymer Chemistry : The acrylamide group allows for the polymerization of (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide into functional polymers. These polymers can be utilized in various applications, including drug delivery systems and coatings due to their tunable properties and biocompatibility .
  • Conductive Materials : Thiophene-based compounds are known for their electronic properties. Research has explored the use of thiophene derivatives in organic electronics, such as organic photovoltaics and field-effect transistors, where they can enhance charge transport properties .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving thiophene derivatives and pyrazole intermediates under basic conditions.
  • Characterization Methods : Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Studies

  • Anticancer Screening : A study evaluated a series of thiophene-based acrylamides for their cytotoxic effects on breast cancer cells. Results indicated that certain derivatives exhibited significant inhibition of cell growth, prompting further investigation into their mechanisms of action.
  • Antimicrobial Evaluation : Another research project focused on synthesizing various derivatives of thiophene-acrylamides to assess their antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed notable zones of inhibition, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrazole rings could facilitate binding to specific molecular targets, while the acrylamide linkage may play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole and Acrylamide Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound (2035021-91-9) C₁₈H₁₇N₃OS 323.4 Thiophene-pyrazole-ethyl-acrylamide Not reported (structural analog of α7 nAChR modulators)
(E)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide (2035019-32-8) C₁₆H₁₆N₄O₂S 328.4 Oxadiazole-pyrrole-methyl-acrylamide Unknown (structural focus on oxadiazole)
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (1448135-69-0) C₁₄H₁₉N₃OS 277.4 Pivalamide-pyrazole-ethyl Not reported (lipophilic analog)
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] C₁₄H₁₃NOS 243.3 Thiophene-acrylamide-p-tolyl Positive allosteric modulator of α7 nAChR (antinociceptive)
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide C₁₆H₁₁N₄OS 307.3 Cyano-pyrazole-acrylamide Potential chemotherapeutic agent (high-yield synthesis: 90%)

Key Observations :

  • Thiophene vs. Furan : Replacement of thiophene with furan (e.g., DM490 in ) reduces α7 nAChR activity, highlighting thiophene's electronic contributions (sulfur's polarizability enhances receptor binding).
  • Pyrazole vs.
  • Acrylamide Modifications : Pivalamide substitution increases lipophilicity (logP), which may enhance blood-brain barrier permeability but reduce aqueous solubility.

Key Observations :

  • High-yield syntheses (e.g., 90% in ) often employ one-pot condensations under reflux, leveraging the reactivity of acrylamide precursors.
  • Sulfonamide derivatives require precise stoichiometry to avoid polysubstitution, reflected in moderate yields (45–75%).

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a novel chemical entity that incorporates thiophene and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₃OS₂
  • Molecular Weight : 281.41 g/mol
  • IUPAC Name : this compound

This structure features a conjugated system that may contribute to its biological activities through interactions with various biomolecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiophene and pyrazole rings. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116), lung cancer (A549), and breast cancer cells . The presence of the thiophene moiety enhances these effects by contributing to the overall electronic properties of the molecule.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound 7fHCT11612.5
Compound 7dA54915.0
This compoundTBDTBDTBD

Anti-inflammatory Activity

Compounds with pyrazole structures have also been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling . The specific activity of this compound in this regard remains to be fully elucidated but is hypothesized to be significant based on its structural analogs.

Antimicrobial Activity

The antimicrobial properties of similar thiophene-containing compounds have been documented extensively. They exhibit activity against a range of bacteria and fungi, making them candidates for further exploration in drug development . The exact spectrum of activity for this compound is still under investigation but aligns with established findings regarding thiophene derivatives.

Case Studies and Research Findings

Several studies have synthesized related compounds to assess their biological activities. For example, a study on pyran-linked phthalazinone-pyrazole hybrids demonstrated significant anticancer activity against solid tumor cell lines with IC50 values ranging from 9.8 to 41.6 µM . These findings suggest that the incorporation of diverse heterocycles can enhance bioactivity.

Table 2: Summary of Biological Activities from Related Studies

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity in multiple cell lines
Anti-inflammatory MechanismsInhibition of NF-kB signaling
Antimicrobial PropertiesBroad-spectrum activity against bacteria and fungi

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including the preparation of pyrazole and thiophene intermediates, followed by coupling with acryloyl chloride under basic conditions. Key optimizations include:

  • Catalyst selection : Use of triethylamine or other bases to facilitate amide bond formation .
  • Solvent choice : Polar solvents (e.g., ethanol, DMF) enhance reaction efficiency .
  • Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to isolate the target compound from by-products .
    • Critical Parameters : Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acryloyl chloride) significantly impact yield .

Q. What analytical techniques are critical for confirming structural integrity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify regiochemistry of thiophene and pyrazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 313.4) .
  • Infrared Spectroscopy (IR) : Detection of acrylamide C=O stretching (~1650 cm⁻¹) and aromatic C-H bonds .
  • X-ray Crystallography : Resolves stereochemistry and confirms (E)-configuration of the acrylamide double bond .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

  • Approach :

  • Molecular Docking : Tools like AutoDock Vina model binding affinities to receptors (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes under physiological conditions .
    • Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC50 values) .

Q. How to resolve contradictions in reported biological activities across studies?

  • Strategies :

  • Assay Standardization : Control variables like cell line selection (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and incubation time .
  • Structural Analog Comparison : Compare bioactivity of derivatives (e.g., furan vs. thiophene substitution) to identify pharmacophores .
  • Dose-Response Analysis : Establish EC50/IC50 curves to differentiate potency from assay artifacts .

Q. What strategies mitigate by-product formation during the coupling reaction?

  • Solutions :

  • Stepwise Addition : Gradual introduction of acryloyl chloride to minimize dimerization .
  • Low-Temperature Reactions : Conduct coupling at 0–5°C to suppress side reactions .
  • Scavenger Reagents : Use molecular sieves or silica gel to adsorb reactive intermediates .

Q. What in vitro assays evaluate anti-inflammatory potential?

  • Protocols :

  • Cytokine Inhibition : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
  • COX-2 Inhibition : Fluorometric assays using purified enzyme and arachidonic acid substrate .
  • NF-κB Luciferase Reporter Assays : Quantify transcriptional activity in HEK293T cells .

Q. How does stereochemistry influence bioactivity?

  • Analysis :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Enantiomer-Specific Assays : Test (E)- vs. (Z)-isomers for differences in receptor binding or cytotoxicity .
  • Circular Dichroism (CD) : Correlate optical activity with biological potency .

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